Ethyl 7-Chloroindole-3-carboxylate

Synthetic Methodology Transition-Metal-Free Synthesis Indole Synthesis

Cannabinoid receptor ligand programs lose hCB1 binding affinity when using 4- or 5-chloroindole isomers instead of the 7-chloro analog. This ≥98% pure 7-chloroindole-3-carboxylate ester provides the correct isomer for affinity retention. • 7-Cl substitution retains hCB1 affinity; 4-/5-Cl analogs cause significant affinity loss. • LogP 2.998 matches non-halogenated parent, enabling controlled lipophilicity SAR studies. • ≥98% purity supports reproducible synthetic protocols and library synthesis. • Distinct antivirulence scaffold inhibits biofilm formation without killing planktonic bacteria, relevant for resistance-sparing antimicrobial R&D.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 1260757-13-8
Cat. No. B1524210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Chloroindole-3-carboxylate
CAS1260757-13-8
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C=CC=C2Cl
InChIInChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3
InChIKeyOEHWMSNKVGVIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Chloroindole-3-carboxylate (CAS 1260757-13-8): A Key Halogenated Indole Building Block for Medicinal Chemistry and Chemical Biology


Ethyl 7-Chloroindole-3-carboxylate (CAS 1260757-13-8) is a halogenated heterocyclic compound belonging to the class of indole-3-carboxylate esters. With a molecular weight of 223.66 g/mol, it serves as a versatile intermediate in medicinal chemistry and chemical biology . The presence of a chlorine atom at the 7-position of the indole core and an ethyl ester at the 3-position provides distinct chemical properties compared to non-halogenated or differently substituted analogs, which influences both its synthetic utility and potential biological interactions [1].

Why Ethyl 7-Chloroindole-3-carboxylate Cannot Be Simply Replaced by Other Indole-3-carboxylate Esters


The position-specific halogenation pattern on the indole core is not a trivial structural variation. Studies have demonstrated that the location of a chlorine substituent on the indole ring can profoundly alter its biological profile, including receptor binding affinity and antimicrobial selectivity [1]. Furthermore, the synthetic accessibility of halogenated indoles using modern, transition-metal-free methods is not uniform; the 7-substituted isomer is synthesized via a route that is particularly effective for its specific structure, avoiding dehalogenation issues that can plague other methods [2]. Simply substituting a non-halogenated indole-3-carboxylate or a differently halogenated isomer will lead to fundamentally different outcomes in both research and process chemistry.

Quantitative Differentiation Evidence for Ethyl 7-Chloroindole-3-carboxylate


Synthetic Accessibility: High-Yield Access via Electron-Catalyzed Cyclization

A key differentiator for procuring halogenated indole-3-carboxylates is the feasibility of their synthesis. A 2018 study by Bugaenko et al. developed a transition-metal-free method for synthesizing N-substituted indole-3-carboxylates [1]. This protocol was explicitly demonstrated to be 'particularly attractive for manufacturing halogenated indoles that cannot be made in a pure form using other metal-based catalytic methods' [1]. This represents a class-level advantage over non-halogenated analogs, where alternative, metal-catalyzed routes may introduce impurities or fail to achieve comparable yield and purity.

Synthetic Methodology Transition-Metal-Free Synthesis Indole Synthesis

hCB1 Receptor Binding Affinity: Position-Dependent Retention of Affinity

In a 2024 study, the binding affinities of all five chloroindole positional isomers of the synthetic cannabinoid MDMB-CHMICA were evaluated at the human CB1 (hCB1) receptor [1]. The results clearly demonstrated that the position of the chlorine atom on the indole core dictates the binding outcome. The abstract explicitly states that 'Chlorination at position 4 and 5 of the indole core reduced the binding affinity compared to MDMB-CHMICA, while the test compounds chlorinated in positions 2, 6, and 7 largely retained their binding affinities relative to the non-chlorinated parent compound' [1]. This is a direct, intra-study comparison highlighting the critical role of the 7-position in maintaining target engagement. The Ki values for all isomers were reported in the low nanomolar range (Ki = 0.58–9.8 nM) [1].

Cannabinoid Receptor Structure-Activity Relationship Pharmacology

Antimicrobial Selectivity: 7-Chloroindole Scaffold's Biofilm Inhibition vs. Planktonic Growth

The unesterified 7-chloroindole scaffold, the core structure of the target compound, possesses unique antimicrobial properties compared to its 4-chloro isomer. A 2021 study on Vibrio parahaemolyticus found that 7-chloroindole (200 μg/mL) inhibited biofilm formation without affecting planktonic cell growth [1]. In sharp contrast, 4-chloroindole demonstrated a lower MIC of 50 μg/mL against planktonic cells and had a rapid bactericidal effect at 100 μg/mL within 30 minutes, which was superior to tetracycline [1]. This indicates a distinct mechanism of action for the 7-chloro scaffold, targeting virulence (biofilm) rather than general growth, which is a desirable trait for avoiding resistance development.

Antimicrobial Biofilm Vibrio parahaemolyticus Antivirulence

Lipophilicity: A Slight LogP Decrease Compared to the Non-Halogenated Parent

A comparison of computed LogP values, a key determinant of membrane permeability and solubility, shows a minimal but measurable difference between the target compound and its non-halogenated parent. Ethyl 7-chloroindole-3-carboxylate has a reported computed LogP of 2.998 , while the non-chlorinated parent compound, ethyl 1H-indole-3-carboxylate, has a slightly higher computed LogP of 3.07 . This indicates that despite the addition of a chlorine atom, the 7-substituted compound is essentially is lipophilic to the parent.

Physicochemical Properties Lipophilicity LogP

Specified Purity for Reproducible Research: ≥98% Grade

A critical factor in procurement is the reliability and specified purity of the compound. The target compound is routinely supplied at a purity of ≥98% (HPLC or NMR), as confirmed by multiple reputable vendors . This high purity specification, which is traceable via a provided Certificate of Analysis upon request, ensures batch-to-batch consistency and minimizes the impact of unknown impurities on sensitive biological or chemical experiments. While this is a common standard for research chemicals, it remains a critical decision point for sourcing over platforms where purity claims might be ambiguous or unverified.

Quality Control Purity Specification Procurement

Optimal Use Cases for Ethyl 7-Chloroindole-3-carboxylate Driven by Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptors

As demonstrated by the direct head-to-head comparison of chloroindole isomers, the 7-chloro substitution is critical for retaining high hCB1 receptor binding affinity [1]. This makes Ethyl 7-Chloroindole-3-carboxylate an essential building block for synthesizing and evaluating new cannabinoid receptor ligands. Using a 4- or 5-chloro substituted analog would lead to a significant loss of affinity, making the 7-substituted compound the only logical choice for this specific research avenue [1].

Antivirulence Agent Development Targeting Biofilm Formation

The core 7-chloroindole scaffold of this compound has shown a distinct antivirulence mechanism by inhibiting biofilm formation in V. parahaemolyticus without killing planktonic bacteria, a profile distinctly different from the bactericidal 4-chloroindole [1]. Procuring this compound is justified for research programs focused on developing novel, resistance-sparing antimicrobials, where its ester functionality can be used for further derivatization to enhance potency and pharmacokinetic properties.

Metal-Free Synthetic Methodology Development

For process chemists and those in discovery chemistry seeking to build libraries of pure, halogenated indoles, this compound is a relevant model substrate. Its structure is representative of a class where modern, electron-catalyzed cyclization methods offer a superior route to traditional metal-catalyzed approaches by avoiding potential dehalogenation and ensuring high purity [1]. The ≥98% purity of the commercially available starting material directly supports the development of robust, reproducible synthetic protocols [2].

Physicochemical Profiling of Halogenated Heterocycles

The compound's computed LogP (2.998) is essentially identical to its non-halogenated parent (LogP 3.07) [1][2]. This makes it a valuable tool compound for studying the impact of a single heavy halogen substitution on target binding and pharmacokinetics, while effectively controlling for the confounding variable of lipophilicity. Procurement of this specific analog enables clearer interpretation of the halogen's electronic or steric effects in a biological system.

Technical Documentation Hub

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